[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL
Description
Properties
IUPAC Name |
(6-phenylmethoxy-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZRCZSEKJTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of the indole, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce indole-based amines .
Scientific Research Applications
Chemistry: In chemistry, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) (6-Bromo-1H-indol-2-yl)methanol (CAS 923197-75-5)
- Structure : Bromine at position 6, hydroxymethyl at position 2.
- Molecular Formula: C9H8BrNO.
- Key Properties :
- Comparison: The bromine substituent (electron-withdrawing) contrasts with the benzyloxy group (electron-donating), affecting electronic density and reactivity. Lower molecular weight (228.07 vs. ~255.3 g/mol estimated for [6-(Benzyloxy)-1H-indol-2-yl]methanol) suggests reduced steric bulk.
(b) 1-Phenylmethyl-1H-indole-2-methanol (CAS 187264-03-5)
- Structure : Benzyl group at indole nitrogen (position 1), hydroxymethyl at position 2.
- Molecular Formula: C16H15NO.
- Key Properties :
- Comparison :
- Benzyl substitution on nitrogen alters electronic properties compared to oxygen-linked benzyloxy.
- Higher lipophilicity due to the benzyl group but reduced polarity compared to the benzyloxy ether.
(c) (5,6-Dichloro-1H-indol-2-yl)methanol
- Structure : Chlorine at positions 5 and 6, hydroxymethyl at position 2.
- Molecular Formula: C9H7Cl2NO.
- Key Properties :
- Comparison :
- Dichloro substitution may enhance stability but reduce solubility compared to benzyloxy.
Physical and Chemical Properties
*Estimated based on benzyloxy group contribution.
Biological Activity
[6-(Benzyloxy)-1H-indol-2-yl]methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology, neurology, and infectious diseases. The indole structure is known for its diverse biological properties, and the introduction of a benzyloxy group may enhance these activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The indole moiety can modulate enzyme activities and receptor functions, influencing pathways related to cancer cell proliferation and immune responses. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are significant in neurodegenerative diseases.
- Antioxidant Activity : It can exhibit antioxidant properties, protecting cells from oxidative stress, which is crucial in neuroprotection and cancer therapy.
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens.
Anticancer Activity
Recent studies have demonstrated that compounds with indole structures exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Induces apoptosis via caspase activation |
| HepG2 (Liver) | 12.3 | Microtubule destabilization |
| SH-SY5Y (Neuroblastoma) | 8.0 | Antioxidant effects |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through in vitro assays on SH-SY5Y cells:
| Assay | Result |
|---|---|
| DPPH Radical Scavenging | 75% inhibition at 50 µM |
| Lipid Peroxidation Inhibition | 60% reduction at 10 µM |
| AChE Inhibition | IC50 = 15 µM |
These results suggest that the compound not only protects neuronal cells from oxidative damage but also inhibits cholinesterase enzymes, which could be beneficial in treating Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties have been assessed against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have investigated the therapeutic potential of indole derivatives similar to this compound:
- Indole Derivatives in Cancer Therapy : A study demonstrated that indole derivatives could significantly reduce tumor growth in xenograft models of breast cancer (MDA-MB-231), showing a reduction in tumor volume by up to 50% after treatment with a related compound.
- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that compounds with similar structures improved cognitive function and reduced amyloid plaque formation.
- Antimicrobial Efficacy : A recent clinical trial evaluated an indole-based compound's effectiveness against multidrug-resistant bacterial infections, reporting a success rate of over 70% in eradicating infections.
Q & A
Q. What are the key spectroscopic techniques for confirming the structure and purity of [6-(benzyloxy)-1H-indol-2-yl]methanol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole ring substitution pattern and benzyloxy/methanol group positions. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretching for the methanol group). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity. Example
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (benzyl aromatic), δ 6.5–7.0 (indole protons) | |
| MS | Molecular ion peak at m/z 265 (C₁₆H₁₅NO₂) |
Q. What synthetic routes are reported for this compound?
- Methodological Answer : Synthesis typically involves substitution reactions on indole derivatives. For example:
- Route 1 : Alkylation of 6-hydroxyindole with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by hydroxymethylation at the 2-position using formaldehyde .
- Route 2 : Direct functionalization via Mitsunobu reaction (DIAD, PPh₃) to introduce the benzyloxy group .
Key variables affecting yield include reaction time (12–24 hrs), temperature (60–80°C), and solvent polarity. Yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .
**How do physicochemical properties (e.g., solubility, stability) impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
